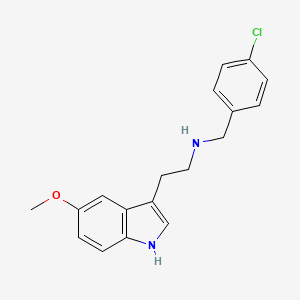

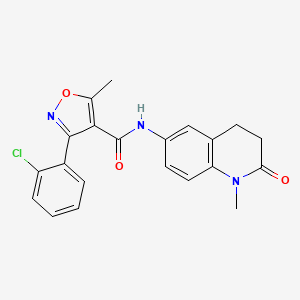

![molecular formula C14H12N4O2S B2516048 N-(6-乙氧基苯并[d]噻唑-2-基)嘧啶-2-甲酰胺 CAS No. 1251558-04-9](/img/structure/B2516048.png)

N-(6-乙氧基苯并[d]噻唑-2-基)嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide" is a derivative of thiazolo[3,2-a]pyrimidine, which is a fused heterocyclic compound that has been the subject of various studies due to its potential biological activities. The thiazolo[3,2-a]pyrimidine scaffold is known to be a core structure in many compounds with anticancer and antimicrobial properties .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions starting from various substrates such as aminobenzothiazole, benzaldehyde, and ethyl acetoacetate . For instance, the synthesis of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives involves catalysis with TBAHS to form the core structure, followed by amide formation with secondary amines . Similarly, the synthesis of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides involves the reaction of tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule . The crystal structure determination helps in understanding the molecular geometry and is essential for the design of compounds with specific biological activities. Density functional theory (DFT) calculations are often used to optimize geometric bond lengths and bond angles, which are then compared with X-ray diffraction values .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, chlorination, and condensation with amines, to yield a diverse range of compounds . These reactions are crucial for the modification of the core structure to enhance biological activity and selectivity. The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents on the core structure can significantly affect properties such as solubility, melting point, and stability. The HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, are investigated using theoretical calculations to predict the reactivity and interaction of these compounds with biological targets . These properties are important for the development of compounds with desirable pharmacokinetic and pharmacodynamic profiles.

科学研究应用

细胞毒性

这些化合物对多种癌细胞系表现出显著的细胞毒性,包括 A549、MCF7-MDR 和 HT1080 。这表明它们可以用于开发潜在的抗癌药物。

抗菌活性

大多数这些化合物对金黄色葡萄球菌和其他一些真菌的生长表现出中等抑制效果 。这表明它们在开发新的抗菌剂方面具有潜在用途。

抗炎和镇痛活性

一些合成的化合物表现出显著的抗炎和镇痛活性 。这表明它们在开发新的抗炎和镇痛药物方面具有潜在用途。

抗氧化活性

已评估了这些化合物的抗氧化活性,其中一些化合物表现出高抑制率 。这表明它们在开发新的抗氧化药物方面具有潜在用途。

抗结核活性

新的苯并噻唑衍生物对结核分枝杆菌表现出更好的抑制能力。结核分枝杆菌 。这表明它们在开发新的抗结核药物方面具有潜在用途。

新药物分子的合成

噻唑环是这些化合物的一部分,已被用于合成具有多种生物活性的新化合物,包括抗氧化剂、镇痛剂、抗炎剂、抗菌剂、抗真菌剂、抗病毒剂、利尿剂、抗惊厥药、神经保护剂和抗肿瘤或细胞毒性药物分子 。

金属螯合

这些化合物已被用于合成金属螯合物,这些螯合物表现出强烈的抗菌作用 。这表明它们在开发新的抗菌药物方面具有潜在用途。

生物活性研究

噻唑烷衍生物在结构上与这些化合物相似,在药物化学中具有广泛的适用性,具有抗癌、抗HIV和其他重要的生物活性 。这表明它们在开发用于治疗各种疾病的新药方面具有潜在用途。

作用机制

Target of Action

The compound N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide has been found to exhibit significant anti-tubercular activity . The primary target of this compound is the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its eventual death . The exact molecular interactions between the compound and DprE1 are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the biochemical pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to external threats and eventually leading to cell death .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting DprE1, the compound disrupts crucial biochemical pathways in the bacteria, leading to cell death .

安全和危害

生化分析

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis .

Cellular Effects

Benzothiazole derivatives have been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide is not yet fully elucidated. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-2-20-9-4-5-10-11(8-9)21-14(17-10)18-13(19)12-15-6-3-7-16-12/h3-8H,2H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMMRUBSGCHLKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

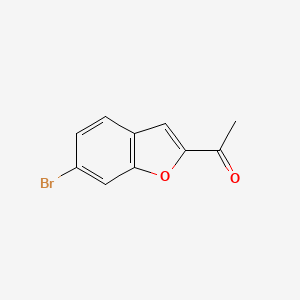

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)

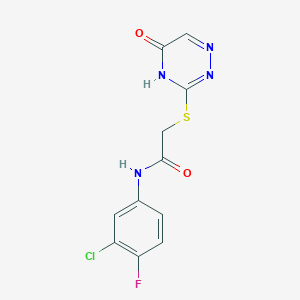

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2515979.png)

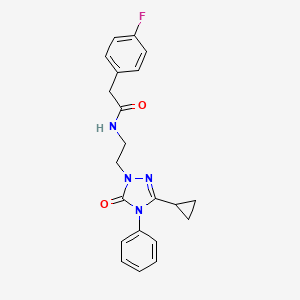

![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2515985.png)